4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid
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Overview
Description
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid is a compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine, leading to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . The compound can also be synthesized by reacting 4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate with various primary aromatic amines under different conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with primary aromatic amines, heterocyclic amines, and diamines. Common reagents used in these reactions include sodium azide, ethylcyanoacetate, and ethylacetoacetate.
Scientific Research Applications
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation . By binding to these targets, it can exert its antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid can be compared with other quinazolinone derivatives, such as:
4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate: Similar in structure but with different substituents, leading to variations in biological activity.
2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide: Exhibits high anti-influenza virus activity.
N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide: Known for its anti-inflammatory and antibacterial properties. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
431906-56-8 |
---|---|
Molecular Formula |
C16H12N2O3S |
Molecular Weight |
312.34 |
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H12N2O3S/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,17,22)(H,20,21) |
InChI Key |
FJVVHJQAUCPBBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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